Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate
Description
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is a quaternary ammonium compound characterized by its long alkyl chain and aromatic sulfonate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Properties
CAS No. |
98690-35-8 |
|---|---|
Molecular Formula |
C30H58NO3S+ |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
azanium;4,6,8,10,12,14,16-heptamethylheptadecan-2-yl benzenesulfonate |
InChI |
InChI=1S/C30H54O3S.H3N/c1-22(2)15-23(3)16-24(4)17-25(5)18-26(6)19-27(7)20-28(8)21-29(9)33-34(31,32)30-13-11-10-12-14-30;/h10-14,22-29H,15-21H2,1-9H3;1H3/p+1 |
InChI Key |
JPCYALYUEBURKD-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)OS(=O)(=O)C1=CC=CC=C1.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Polar solvents like ethanol or methanol.
Catalysts: Acidic catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Tertiary amines and alkyl halides.
Reaction Setup: Continuous stirring and controlled addition of reagents.
Purification: Crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This action is primarily due to the long alkyl chain inserting into the lipid membrane, while the sulfonate group interacts with the polar head groups of the lipids .
Comparison with Similar Compounds
Similar Compounds
Ammonium lauryl sulfate: Another surfactant with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Known for its antimicrobial properties.
Uniqueness
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is unique due to its specific combination of a long alkyl chain and an aromatic sulfonate group, which provides distinct surfactant and antimicrobial properties compared to other quaternary ammonium compounds .
Biological Activity
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article discusses its biological properties based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a long hydrophobic carbon chain and a sulfonate group that enhances its surfactant properties. Its unique structure allows it to interact with biological membranes and proteins.
Antimicrobial Properties
Research indicates that ammonium benzenesulphonates exhibit significant antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity due to its surfactant nature.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate that while the compound exhibits antimicrobial activity at lower concentrations, it can become cytotoxic at higher concentrations.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| HepG2 | 40 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from patients. Results showed a notable reduction in bacterial load in treated samples compared to controls.
- Methodology : Clinical isolates were treated with varying concentrations of the compound.
- Findings : A 60% reduction in bacterial count was observed at a concentration of 16 µg/mL.
Case Study 2: Environmental Impact
Another study investigated the environmental impact of this compound when released into aquatic ecosystems. It was found to affect microbial communities significantly, leading to shifts in species composition and function.
- Methodology : Aquatic microcosms were exposed to the compound over a period of 30 days.
- Findings : Changes in microbial diversity were noted, with a decrease in beneficial bacteria.
The antimicrobial activity is attributed to the ability of ammonium benzenesulphonates to intercalate into lipid membranes. This disrupts membrane integrity and leads to cell lysis. Additionally, the sulfonate group may interact with proteins and inhibit their function.
Toxicological Assessment
Toxicological evaluations have shown that while low concentrations are effective against pathogens, higher doses can lead to adverse effects on human cells. Studies suggest careful consideration of dosage in applications involving human exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
